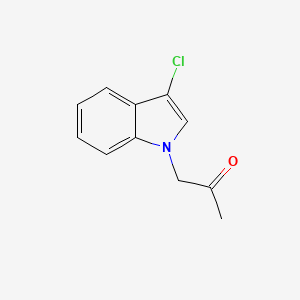

3-Chloro-1-(2-oxopropyl)indole

Description

Significance of Indole (B1671886) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The indole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in the realm of organic and medicinal chemistry. sigmaaldrich.com Its prevalence in a multitude of natural products, pharmaceuticals, and agrochemicals underscores its profound significance. unimi.itias.ac.in The unique electronic properties of the indole ring system, particularly the high electron density at the C3 position, make it highly reactive towards electrophiles and a versatile building block in organic synthesis. nih.gov

Indole and its derivatives are integral to numerous biologically active molecules. Current time information in Bangalore, IN. For instance, the essential amino acid tryptophan contains an indole ring, and it serves as a biosynthetic precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. sigmaaldrich.comunimi.it This inherent biological relevance has spurred extensive research into the synthesis of diverse indole derivatives with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.com The structural versatility of the indole nucleus allows for functionalization at various positions, enabling the creation of large and diverse chemical libraries for drug discovery. a2bchem.com

In the field of heterocyclic chemistry, indoles are valuable precursors for the synthesis of more complex fused heterocyclic systems. Their ability to participate in cycloaddition reactions and multicomponent reactions has led to the development of novel polycyclic frameworks with unique chemical and biological properties. nih.gov The exploration of indole chemistry continues to yield innovative synthetic methodologies and new molecular entities with significant potential in materials science and medicine. Current time information in Bangalore, IN.

Historical Context of Related N-Substituted and 3-Halogenated Indole Derivatives

The functionalization of the indole core at the nitrogen atom (N-substitution) and the C3 position (3-halogenation) represents two classical and significant strategies in the chemical modification of this heterocycle. The development of methods to synthesize these derivatives has a rich history and has been pivotal in expanding the chemical space of indole-based compounds.

N-substituted indoles have long been targets of synthetic interest due to their presence in many biologically active compounds and their utility as synthetic intermediates. sigmaaldrich.commerckmillipore.com The acidic nature of the N-H bond in the indole ring facilitates its substitution under basic conditions. sigmaaldrich.com Historically, the synthesis of N-substituted indoles has been crucial for modulating the biological activity and physicochemical properties, such as solubility and metabolic stability, of indole-containing molecules. Research in this area has led to the discovery of numerous compounds with therapeutic applications. merckmillipore.com

Similarly, the introduction of a halogen atom at the C3 position of the indole ring is a well-established transformation that significantly influences the compound's reactivity and biological profile. fishersci.com Given the nucleophilic character of the C3 position, electrophilic halogenation is a common method for synthesizing 3-halogenated indoles. fishersci.com These compounds are valuable intermediates in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions, where the halogen atom can be readily replaced to introduce a wide variety of substituents. The presence of a halogen can also enhance the biological activity of the parent indole. samaterials.com Numerous naturally occurring and synthetic halogenated indoles have been identified with potent biological activities. fishersci.comsamaterials.com

Structural Features and Nomenclature of 3-Chloro-1-(2-oxopropyl)indole

Structural Features:

3-Chloro-1-(2-oxopropyl)indole is a derivative of indole characterized by two key substitutions. Its molecular structure consists of the fundamental indole bicyclic ring system. At the C3 position of the indole ring, a chlorine atom is attached. The nitrogen atom of the indole ring (position 1) is substituted with a 2-oxopropyl group. This substituent, also known as an acetonyl group, consists of a three-carbon chain with a ketone functional group at the second carbon.

The presence of the chlorine atom at C3 and the N-linked keto-alkyl chain significantly influences the molecule's electronic properties, reactivity, and potential biological activity compared to the parent indole.

Nomenclature:

The systematic name "3-Chloro-1-(2-oxopropyl)indole" is derived according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The components of the name are broken down as follows:

Indole: This is the parent heterocycle, indicating the core bicyclic structure.

3-Chloro: This prefix specifies that a chlorine atom is attached to the third carbon atom of the indole ring.

1-(2-oxopropyl): This indicates that a substituent is attached to the nitrogen atom (position 1) of the indole ring. The substituent itself is a "propyl" chain, and the "2-oxo" part specifies a ketone functional group at the second position of this propyl chain.

While the structure can be unequivocally determined from its name, specific physicochemical data for this compound, such as its CAS number, melting point, and detailed spectroscopic analysis, are not widely available in public chemical databases as of the time of this writing, suggesting it may be a novel or non-commercial compound.

Table of Physicochemical Properties (Predicted/General)

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.66 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

1-(3-chloroindol-1-yl)propan-2-one |

InChI |

InChI=1S/C11H10ClNO/c1-8(14)6-13-7-10(12)9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3 |

InChI Key |

AAYJJZQOPHVVAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN1C=C(C2=CC=CC=C21)Cl |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 3 Chloro 1 2 Oxopropyl Indole

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-chloro-1-(2-oxopropyl)indole identifies two primary disconnections. The first is the bond between the indole (B1671886) nitrogen (N1) and the 2-oxopropyl group. This suggests a direct N-alkylation of a 3-chloroindole precursor with a suitable three-carbon electrophile, such as chloroacetone (B47974) or bromoacetone. A known method for a similar transformation involves the reaction of 1-(2-oxopropyl)indole (B8706669) with N-chlorosuccinimide to introduce the chlorine at the C3 position. prepchem.com

The second and more fundamental disconnection is the C2-C3 bond of the indole ring itself. This disconnection points towards the construction of the indole nucleus from acyclic or simpler aromatic precursors. This approach allows for the introduction of the chloro and 2-oxopropyl substituents at various stages of the synthesis, depending on the chosen indole synthesis method. The feasibility of this approach is supported by retrosynthetic software analysis for similar antiviral compounds, which often proposes building the indole core as a key strategic step. nih.gov

Indole Ring Formation Strategies Applicable to 3-Chloro-1-(2-oxopropyl)indole Precursors

Several established indole synthesis methodologies can be considered for constructing the 3-chloroindole core or a precursor that can be readily converted to the target molecule. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Modified Fischer Indole Synthesis Protocols

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov To synthesize a precursor for 3-chloro-1-(2-oxopropyl)indole, a substituted phenylhydrazine would be reacted with a suitable carbonyl compound.

For instance, the reaction of a (chlorophenyl)hydrazine with a ketone already bearing the propanone side chain could be envisioned. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring. wikipedia.org The conditions for this reaction can be catalyzed by various Brønsted or Lewis acids. wikipedia.org Modifications, such as the Buchwald modification, allow for the use of aryl bromides and hydrazones in a palladium-catalyzed reaction, expanding the scope of accessible starting materials. wikipedia.org It is important to note that the substitution pattern on the phenylhydrazine can sometimes lead to abnormal products, as seen in the case of some methoxy-substituted phenylhydrazones. nih.gov

Table 1: Key Aspects of the Fischer Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | Phenylhydrazine and an aldehyde or ketone wikipedia.org |

| Conditions | Acidic (Brønsted or Lewis acids) wikipedia.org |

| Key Intermediate | Phenylhydrazone wikipedia.org |

| Core Transformation | wikipedia.orgwikipedia.org-sigmatropic rearrangement wikipedia.org |

| Modifications | Buchwald (palladium-catalyzed) wikipedia.org |

Reissert Indole Synthesis and its Variations

The Reissert indole synthesis offers another pathway, starting from an o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.orgchemeurope.com The initial condensation is followed by a reductive cyclization to form the indole-2-carboxylic acid, which can then be further modified. wikipedia.orgchemeurope.com For the synthesis of a 3-chloroindole precursor, one could start with a chloro-substituted o-nitrotoluene.

The classical Reissert synthesis involves condensation using a base like potassium ethoxide, followed by reductive cyclization with reagents such as zinc in acetic acid. wikipedia.orgchemeurope.com A modification by Butin involves an intramolecular reaction where the opening of a furan (B31954) ring provides the necessary carbonyl group for cyclization, resulting in a ketone side chain in the final product. wikipedia.org Continuous-flow hydrogenation has also been successfully applied to the reductive cyclization step, offering an efficient and scalable approach. akjournals.com However, under certain catalytic reduction conditions, the Reissert synthesis can sometimes yield quinolone derivatives as unexpected byproducts. thieme-connect.com

Table 2: Reissert Indole Synthesis Overview

| Feature | Description |

|---|---|

| Starting Materials | o-Nitrotoluene and diethyl oxalate wikipedia.orgchemeurope.com |

| Key Steps | Condensation followed by reductive cyclization wikipedia.orgchemeurope.com |

| Typical Reagents | Potassium ethoxide, zinc/acetic acid wikipedia.orgchemeurope.com |

| Modifications | Butin (intramolecular), continuous-flow hydrogenation wikipedia.orgakjournals.com |

| Potential Byproducts | Quinolone derivatives thieme-connect.com |

Bartoli Indole Synthesis for Ortho-Substituted Nitroarenes

The Bartoli indole synthesis is particularly useful for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgonlineorganicchemistrytutor.com The presence of a bulky substituent at the ortho position is often crucial for the success of the reaction, as it facilitates the key wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgjk-sci.com

This method could be adapted to produce a 7-chloroindole (B1661978) precursor, which might then be functionalized at the C3 and N1 positions. The reaction requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org The mechanism involves the initial formation of a nitrosoarene, which then reacts further with the Grignard reagent, undergoes the sigmatropic rearrangement, cyclizes, and is finally aromatized upon workup. wikipedia.orgonlineorganicchemistrytutor.com The Bartoli synthesis is valued for its ability to create indoles with substitution on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

Leimgruber-Batcho Indole Synthesis and Regioselectivity

The Leimgruber-Batcho indole synthesis is a highly versatile and popular method that begins with an o-nitrotoluene. wikipedia.orgresearchgate.net The first step is the formation of an enamine using reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). wikipedia.orgresearchgate.net This intermediate is then subjected to reductive cyclization to yield the indole. wikipedia.org

This method provides excellent regioselectivity for indoles unsubstituted at the 2 and 3-positions. tandfonline.com However, the intermediate enamine can be functionalized before cyclization, offering a route to 3-substituted indoles. tandfonline.com For instance, carboxylation of the enamine followed by reductive cyclization can yield indole-3-carboxylic acid derivatives. tandfonline.com A variety of reducing agents can be employed for the cyclization step, including Raney nickel with hydrazine (B178648), palladium on carbon, or stannous chloride. wikipedia.org The use of microwave acceleration has been shown to enhance the efficiency of this synthesis. rsc.org

Contemporary Cyclization Methods for Indole Formation

Modern synthetic chemistry has introduced a variety of new methods for indole synthesis, often employing transition metal catalysis. These contemporary approaches offer novel disconnections and can provide access to complex indole structures under mild conditions.

Palladium-catalyzed reactions are prominent in this area. mdpi.com For example, the cyclization of N,N-disubstituted 2-alkynylanilines can be used to form 3-chloroindoles. organic-chemistry.org One such method utilizes a DMSO/SOCl₂ system to achieve a desulfonylative chlorocyclization. researchgate.net Other palladium-catalyzed strategies involve the cyclization of N-nitrosoanilines with alkynes or the cyclization of aniline-tethered alkynyl cyclohexadienones. mdpi.comorganic-chemistry.org Additionally, electrochemical methods are emerging as environmentally friendly alternatives for the dehydrogenative cyclization of 2-vinylanilides to form indoles. organic-chemistry.org

Introduction of the 2-Oxopropyl Moiety at the N-1 Position

The initial step in the synthesis of the target compound is the functionalization of the indole nitrogen with a 2-oxopropyl group. This is typically achieved through N-alkylation or N-acylation strategies.

N-Alkylation and N-Acylation Approaches

N-alkylation of indoles is a common method for introducing alkyl substituents onto the nitrogen atom. mdpi.com This can be accomplished by reacting the indole with an appropriate alkylating agent, such as an alkyl halide, in the presence of a base. google.com The base deprotonates the indole nitrogen, forming an indolide anion, which then acts as a nucleophile to attack the alkylating agent. google.combhu.ac.in Common bases used for this purpose include sodium hydride, potassium carbonate, and 1,4-diazabicyclo[2.2.2]octane (DABCO). google.combhu.ac.in The choice of solvent can also influence the reaction, with polar aprotic solvents like DMF or DMA being frequently employed. google.com

Alternatively, N-acylation provides a route to introduce acyl groups at the N-1 position. nih.gov This often involves the use of reactive acylating agents like acyl chlorides. nih.gov However, milder and more chemoselective methods have been developed, such as the use of thioesters as the acyl source. nih.gov Dehydrogenative coupling of indoles with primary alcohols, catalyzed by reagents like tetrapropylammonium (B79313) perruthenate (TPAP), also offers a direct route to N-acylated indoles. nih.gov

Specific Methodologies for 2-Oxopropyl Group Incorporation

For the specific introduction of the 2-oxopropyl group, chloroacetone is a commonly used alkylating agent. urfu.ru The reaction of indole with chloroacetone, typically in the presence of a base, leads to the formation of 1-(2-oxopropyl)indole. This intermediate is the precursor for the subsequent chlorination step. prepchem.com

Regioselective Introduction of the C-3 Chlorine Substituent

With the N-1 position functionalized, the next critical step is the regioselective chlorination of the indole ring at the C-3 position. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, with the C-3 position being the most reactive site. bhu.ac.in

Direct Halogenation Protocols

Direct halogenation using elemental halogens can be employed, but these reactions can sometimes lead to mixtures of products, including di- and tri-halogenated species, and may require careful control of reaction conditions. core.ac.uk A variety of chlorinating agents have been developed for more controlled and selective C-3 chlorination. N-chlorosuccinimide (NCS) is a widely used reagent for the electrophilic chlorination of indoles. prepchem.com The reaction of 1-(2-oxopropyl)indole with NCS in a suitable solvent like dry tetrahydrofuran (B95107) (THF) at room temperature affords the desired 3-chloro-1-(2-oxopropyl)indole. prepchem.com Other systems, such as using NaCl as a chlorine source, have also been reported for the dichlorination of indoles. figshare.comresearchgate.net

| Reagent | Substrate | Product | Conditions | Yield |

| N-Chlorosuccinimide (NCS) | 1-(2-oxopropyl)indole | 3-Chloro-1-(2-oxopropyl)indole | Dry THF, room temperature | Not specified prepchem.com |

| NaCl / H₂O | N-substituted indoles | 3,3-dichloro-2-oxindoles | Not specified | Moderate to excellent figshare.comresearchgate.net |

Chloro-oxidation Reactions for C-3 Chlorination

Chloro-oxidation reactions provide another avenue for introducing a chlorine atom at the C-3 position, often with concurrent oxidation at the C-2 position to form oxindoles. Hypervalent iodine reagents have been utilized for the chloro-oxidation of indoles, leading to products like 3-chloro-2-oxindoles and 3,3-dichloro-2-oxindoles. rsc.orgresearchgate.netacs.org Reagents such as tert-butyl hypochlorite (B82951) can also be used for the chlorooxidation of indoles. nih.govresearchgate.net While these methods are effective for generating chlorinated oxindoles, they may not be the most direct route to 3-chloroindoles without the C-2 oxidation. However, some protocols using sulfuryl chlorofluoride allow for the selective synthesis of 3-chloro-indoles by carefully choosing the reaction solvent. organic-chemistry.org

| Reagent System | Substrate | Product Type | Reference |

| Hypervalent iodine | Indoles | 3-chloro-2-oxindoles, 3,3-dichloro-2-oxindoles | rsc.orgresearchgate.netacs.org |

| tert-Butyl hypochlorite | Indoles | Chlorinated oxindoles and indoles | nih.govresearchgate.net |

| Sulfuryl chlorofluoride | Unprotected indoles | 3-chloro-indoles | organic-chemistry.org |

Annulation Strategies Incorporating Chlorine

Annulation strategies involve the construction of a new ring fused to the indole core. While not a direct method for chlorinating a pre-formed indole, some annulation reactions can incorporate a chlorine atom during the ring-forming process. For instance, visible-light-driven palladium-catalyzed dearomative annulation of indoles can proceed with substrates bearing a chloro group on the phenyl ring. nih.govacs.org Another strategy involves the intramolecular cyclization and chlorination of N,N-disubstituted 2-alkynylanilines using a DMSO/SOCl₂ system to yield 3-chloroindoles. organic-chemistry.org These methods are generally more complex and are used to build more elaborate fused systems.

Total Synthesis and Step-Economic Approaches

The total synthesis of 3-Chloro-1-(2-oxopropyl)indole can be efficiently achieved through a two-step process commencing with the N-alkylation of indole followed by regioselective chlorination at the C-3 position. This approach is often favored for its directness and the commercial availability of the initial precursors.

A primary route involves the initial preparation of 1-(2-oxopropyl)indole. This intermediate is synthesized by the N-alkylation of indole with a suitable three-carbon electrophile, such as chloroacetone or bromoacetone. The reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, facilitating nucleophilic attack.

| Step | Reactants | Reagents & Conditions | Product | Yield (%) |

| 1 | Indole, Chloroacetone | NaH, DMF, 0 °C to r.t. | 1-(2-oxopropyl)indole | High |

This table represents a common method for the N-alkylation of indole.

Once 1-(2-oxopropyl)indole is obtained, the subsequent and final step is the regioselective chlorination at the C-3 position of the indole ring. The C-3 position is the most nucleophilic carbon in the indole system and is thus highly susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is an effective and mild chlorinating agent for this transformation. prepchem.com The reaction is typically performed in a suitable organic solvent, such as tetrahydrofuran (THF), at room temperature. prepchem.com

| Step | Reactant | Reagents & Conditions | Product | Yield (%) |

| 2 | 1-(2-oxopropyl)indole | N-Chlorosuccinimide (NCS), THF, r.t. | 3-Chloro-1-(2-oxopropyl)indole | Not specified in snippet prepchem.com |

This table outlines the final chlorination step to yield the target compound. prepchem.com

Alternative and Step-Economic Strategies:

In the interest of step-economy, alternative strategies focus on minimizing the number of synthetic operations. One such approach would be a convergent synthesis. This would involve the initial synthesis of 3-chloroindole, followed by its N-alkylation with chloroacetone.

Several methods for the synthesis of 3-chloroindole have been reported. A notable example is the Vilsmeier synthesis, which utilizes 2-[(carboxymethyl)amino]benzoic acid as a starting material. tandfonline.com Another modern approach involves the desulfonylative chlorocyclization of N,N-disubstituted 2-alkynylanilines using a DMSO/SOCl2 system, which offers a metal-free route to 3-chloroindoles. organic-chemistry.orgacs.orgacs.org Additionally, palladium-catalyzed chlorocyclization of unmasked 2-alkynylanilines provides another efficient pathway. researchgate.net

The choice between these linear and convergent strategies allows for flexibility in the synthetic design, accommodating different precursor availability and process optimization goals. The direct chlorination of 1-(2-oxopropyl)indole often represents a more straightforward and step-economic approach when the starting indole is readily available.

Mechanistic Elucidation of Reactions Involving 3 Chloro 1 2 Oxopropyl Indole and Its Precursors

Mechanistic Investigations of Indole (B1671886) Ring Assembly

The formation of the foundational indole ring, the precursor to 3-Chloro-1-(2-oxopropyl)indole, can be achieved through several classic named reactions, each with a distinct and well-studied mechanism.

The Fischer indole synthesis is a cornerstone of indole chemistry. wikipedia.orgscienceinfo.com It commences with the reaction between a phenylhydrazine (B124118) and a ketone or aldehyde to form a phenylhydrazone. wikipedia.orgbyjus.com Under acidic conditions, the phenylhydrazone tautomerizes to an enamine. wikipedia.orgbyjus.com A key wikipedia.orgwikipedia.org-sigmatropic rearrangement then occurs, leading to the formation of a di-imine intermediate. wikipedia.orgbyjus.com Subsequent cyclization and elimination of an ammonia (B1221849) molecule yield the aromatic indole ring. wikipedia.orgbyjus.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole structure. wikipedia.org

Another significant method is the Bischler-Möhlau indole synthesis , which involves the reaction of an α-halo-ketone with an excess of an aniline (B41778) derivative. wikipedia.orgnih.govchemeurope.com The mechanism is surprisingly complex for seemingly simple starting materials. wikipedia.orgchemeurope.com It begins with the formation of an α-anilinoketone, which then reacts with a second molecule of aniline. wikipedia.orgchemeurope.com This is followed by an electrophilic cyclization and subsequent aromatization and tautomerization to furnish the 2-aryl-indole. wikipedia.orgchemeurope.com The reaction conditions can be harsh, though milder methods using catalysts like lithium bromide or microwave irradiation have been developed. chemeurope.com

The Hemetsberger-Knittel indole synthesis offers a thermal route to indoles from 3-aryl-2-azido-propenoic esters. synarchive.comwikipedia.org The proposed mechanism involves the thermal decomposition of the azide (B81097) to generate a nitrene intermediate. wikipedia.orgmdpi.com This nitrene is thought to be in equilibrium with an azirine intermediate, which then undergoes ring insertion and a nih.govresearchgate.net-hydrogen shift to form the final indole-2-carboxylic ester. mdpi.com While the mechanism is not fully elucidated, the isolation of azirine intermediates supports this pathway. wikipedia.org

The Nenitzescu indole synthesis provides a route to 5-hydroxyindoles by reacting a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack from the enamine π-bond and subsequent elimination. wikipedia.org The reaction is typically acid-catalyzed. synarchive.com

| Synthesis Method | Key Intermediates | Driving Force / Key Step |

| Fischer Indole Synthesis | Phenylhydrazone, Enamine, Di-imine | wikipedia.orgwikipedia.org-Sigmatropic Rearrangement |

| Bischler-Möhlau Synthesis | α-Anilinoketone | Electrophilic Cyclization |

| Hemetsberger-Knittel Synthesis | Nitrene, Azirine | Thermal Decomposition, Ring Insertion |

| Nenitzescu Synthesis | Michael Adduct | Michael Addition, Cyclization |

Reaction Pathway Analysis for N-1 Functionalization

The introduction of the 2-oxopropyl group at the N-1 position of the indole ring is a crucial step in the synthesis of 3-Chloro-1-(2-oxopropyl)indole. This transformation is typically achieved through an N-alkylation reaction. The indole nitrogen possesses a lone pair of electrons, but these are part of the aromatic sextet, making direct alkylation challenging under neutral conditions. pharmaguideline.com

The reaction with an alkyl halide like chloroacetone (B47974) generally requires a base to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion. mdpi.com This anion then readily undergoes nucleophilic substitution with the alkyl halide. The choice of base and solvent is critical for the success of this reaction. For instance, potassium carbonate (K2CO3) has been shown to be an effective base for the N-functionalization of indoles. mdpi.com

A plausible mechanism for this N-alkylation involves the following steps:

Deprotonation: A base, such as K2CO3, removes the proton from the indole nitrogen, generating a resonance-stabilized indolide anion. mdpi.com

Nucleophilic Attack: The indolide anion acts as a nucleophile, attacking the electrophilic carbon of chloroacetone, displacing the chloride ion in an SN2 reaction.

Product Formation: This results in the formation of 1-(2-oxopropyl)indole (B8706669).

Palladium-catalyzed methods have also been developed for the N-alkylation of indoles, offering an alternative to traditional base-mediated approaches. rsc.orgnih.gov These reactions can proceed through various mechanisms, including a "borrowing hydrogen" pathway where the catalyst facilitates the oxidation of an alcohol to an aldehyde, which then forms an imine with the indole that is subsequently reduced. rsc.org

Understanding the Regioselectivity of C-3 Chlorination

The chlorination of the indole ring is a classic example of electrophilic aromatic substitution. The indole nucleus is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic and thus the primary site of attack. This high reactivity stems from the ability of the nitrogen atom to stabilize the intermediate carbocation (the arenium ion or sigma complex) formed during the substitution.

When an electrophile attacks the C-3 position, the positive charge can be delocalized over the nitrogen atom and the benzene (B151609) ring, leading to a more stable intermediate compared to attack at other positions.

For the synthesis of 3-Chloro-1-(2-oxopropyl)indole, a variety of chlorinating agents can be employed. N-chlorosuccinimide (NCS) is a common and convenient reagent for this purpose. researchgate.netsorbonne-universite.fr The mechanism of chlorination with NCS is believed to proceed through the generation of an electrophilic chlorine species.

A proposed mechanism for the C-3 chlorination of 1-(2-oxopropyl)indole is as follows:

Generation of the Electrophile: The chlorinating agent (e.g., NCS) provides a source of electrophilic chlorine.

Electrophilic Attack: The electron-rich C-3 position of the indole ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate.

Deprotonation: A base (which can be the succinimide (B58015) anion in the case of NCS) removes the proton from the C-3 position, restoring the aromaticity of the indole ring and yielding the 3-chloro-1-(2-oxopropyl)indole product.

Recent studies have also explored the use of sulfuryl chlorofluoride (SO2ClF) as a versatile reagent for the controlled chlorination of indoles, where the choice of solvent can direct the reaction towards either 3-chloroindoles or 3-chloro-2-oxindoles. organic-chemistry.org In some cases, a catalyst may be used to enhance the reactivity or control the regioselectivity of the chlorination.

Catalytic Mechanisms in Synthetic Transformations

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of indole derivatives is no exception. Various catalytic systems, including transition metals, organocatalysts, and acids/bases, are employed to facilitate key steps in the synthesis of 3-Chloro-1-(2-oxopropyl)indole and its precursors.

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium, rhodium, and copper, are widely used to catalyze indole synthesis and functionalization. mdpi.comresearchgate.net

Palladium: Palladium catalysts are exceptionally versatile. They can be used in the Buchwald modification of the Fischer indole synthesis, where an aryl bromide is cross-coupled with a hydrazone. wikipedia.org Palladium is also instrumental in directing C-H activation/functionalization reactions. For instance, palladium-catalyzed C2-alkylation of free N-H indoles has been achieved through a norbornene-mediated cascade C-H activation. acs.org Furthermore, palladium catalysis is employed in the N-alkylation of indoles, sometimes proceeding through a tandem N-alkylation/intramolecular trapping of intermediates. rsc.org In some cases, palladium-catalyzed reactions can lead to the formation of annulated indoles through a double alkylation process. rsc.org

Rhodium: Rhodium catalysts, such as [RhCp*Cl2]2, have been effectively used in the synthesis of fused polycyclic indoles through cascade annulation methods. nih.gov These reactions often proceed via C-H activation pathways.

Copper: Copper catalysts are also significant in indole chemistry. For example, copper-mediated C-2 chlorination of indoles has been achieved using a removable pyrimidyl directing group on the indole nitrogen. rsc.org

| Metal Catalyst | Reaction Type | Mechanistic Feature |

| Palladium (Pd) | Buchwald-Fischer Indole Synthesis | Cross-coupling of aryl bromide and hydrazone |

| Palladium (Pd) | C2-Alkylation | Norbornene-mediated C-H activation |

| Palladium (Pd) | N-Alkylation | Borrowing hydrogen pathway or tandem reactions |

| Rhodium (Rh) | Fused Indole Synthesis | Cascade annulation via C-H activation |

| Copper (Cu) | C2-Chlorination | Directing group-assisted C-H activation |

Organocatalytic and Biocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. In the context of indole chemistry, organocatalysts can be used to promote various transformations. For example, sodium lauryl sulfate (B86663) (SDS), a common surfactant, has been found to act as an organocatalyst for the synthesis of 3-substituted indoles. rsc.org Chiral phosphoric acids have been employed as catalysts in the asymmetric arylation of indoles, proceeding through a dual hydrogen-bonding activation mode. rsc.org

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. While specific applications in the synthesis of 3-Chloro-1-(2-oxopropyl)indole are not extensively documented, the potential for enzymatic approaches in indole functionalization is an active area of research.

Acid and Base Catalysis in Indole Chemistry

Acid and base catalysis are fundamental to many reactions involving indoles.

Acid Catalysis: As previously mentioned, the Fischer indole synthesis is a classic example of an acid-catalyzed reaction, where a Brønsted or Lewis acid is required to facilitate the key steps. wikipedia.orgscienceinfo.com Lewis acids such as BF3·Et2O, TiCl4, and SnCl4 have been shown to efficiently catalyze the cyclization of ortho-imino phenyldiazoacetates to form 2,3-substituted indoles. organic-chemistry.orgnih.gov The mechanism involves the activation of an imine by the Lewis acid, followed by electrophilic attack and expulsion of nitrogen gas. nih.gov Brønsted acids are also used to catalyze the synthesis of bis(indolyl)methanes through the electrophilic substitution of indoles with aldehydes. researchgate.net

Base Catalysis: Base catalysis is crucial for the N-alkylation of indoles, where a base is used to deprotonate the indole nitrogen to form a more reactive nucleophile. mdpi.com The Madelung synthesis of indoles is a base-catalyzed cyclization of 2-(acylamino)-toluenes, traditionally requiring harsh conditions, though modern variations use milder bases like alkyllithiums. bhu.ac.inchemicalbook.com Base-catalyzed methods are also effective for the synthesis of 3-substituted indoles through reactions like the Knoevenagel condensation and Michael addition. rsc.org

Chemical Transformations and Derivatization Strategies of 3 Chloro 1 2 Oxopropyl Indole

Reactivity Profiles of the Indole (B1671886) Core in 3-Chloro-1-(2-oxopropyl)indole

The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is an electron-rich aromatic system. This inherent electron richness dictates its reactivity, particularly in substitution reactions.

Electrophilic Substitution Reactivity and Site Selectivity

The indole ring is highly susceptible to electrophilic attack. The C-3 position is the most reactive site, being approximately 10¹³ times more reactive than a position on a benzene ring. rjptonline.org However, in 3-Chloro-1-(2-oxopropyl)indole, the C-3 position is already substituted. When the C-3 position is occupied, electrophilic substitution typically occurs at the C-2 position. quimicaorganica.org This involves the initial addition of the electrophile to the C-3 position, followed by a rearrangement to the C-2 position. quimicaorganica.org If both the C-2 and C-3 positions are blocked, substitution will then occur on the benzene portion of the indole ring, primarily at the C-6 position. rjptonline.org

For instance, in palladium-catalyzed C3-arylation reactions of N-unsubstituted indoles, the presence of a chloro substituent diminishes the nucleophilicity of the indole, affecting its reactivity. acs.org Similarly, in Lewis acid-catalyzed alkylation reactions, a chlorine atom at the 5-position of the indole significantly slows the reaction rate due to its electron-withdrawing nature. nih.gov

Nucleophilic Reactivity of the Indole Nucleus

While the indole ring is primarily known for its electrophilic substitution reactions, it can also exhibit nucleophilic character, particularly the indole nitrogen. The nitrogen atom of the indole can act as a nucleophile, especially after deprotonation. nih.gov This allows for N-alkylation and N-acylation reactions.

In the context of 3-Chloro-1-(2-oxopropyl)indole, the nitrogen is already substituted with the 2-oxopropyl group. However, understanding the nucleophilic potential of the indole nitrogen is crucial when considering reactions that might involve cleavage or modification of the N-substituent. Some studies have explored nucleophilic substitution reactions on the indole nitrogen itself, proposing an SN2-type mechanism. clockss.org

Transformations Involving the 2-Oxopropyl Side Chain

The 2-oxopropyl side chain introduces a reactive carbonyl group and acidic α-protons, providing additional sites for chemical modification.

Reactivity of the Carbonyl Group (e.g., α-proton acidity, electrophilicity)

The carbonyl group of the 2-oxopropyl side chain is electrophilic and can be attacked by nucleophiles. msu.edu This is a characteristic reaction of aldehydes and ketones. msu.edulibretexts.org The carbon atom of the carbonyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate. libretexts.org

The protons on the carbon atom adjacent to the carbonyl group (α-protons) are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate anion. This acidity allows for a variety of reactions, including enolate formation and subsequent alkylation or condensation reactions.

Derivatization of the Ketone Moiety

The ketone functionality of the 2-oxopropyl side chain can be derivatized through several methods. One common reaction is the use of Girard's T reagent, which reacts with ketones under mildly acidic conditions to form derivatives containing a charged quaternary ammonium (B1175870) moiety. researchgate.net This is particularly useful for the analysis and isolation of ketonic compounds. researchgate.net

Other derivatization strategies include reactions that form imines (Schiff bases) through condensation with primary amines. msu.edu The ketone can also be a precursor for the synthesis of more complex heterocyclic structures. For example, indole-2-ketone derivatives can be prepared and subsequently used in various synthetic applications. google.com

Reactions of the C-3 Chlorine Substituent

The chlorine atom at the C-3 position is a key functional group that can participate in various substitution and coupling reactions.

The C-3 chlorine can be substituted by other functional groups through nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents at this position, significantly expanding the chemical diversity of the resulting indole derivatives.

Furthermore, the C-3 chlorine can participate in palladium-catalyzed cross-coupling reactions. For instance, it can be coupled with aryl boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to form C-C bonds. mdpi.com These reactions are powerful tools for the construction of complex molecular architectures.

The chlorine atom can also facilitate other transformations. For example, the in-situ generation of a 3-chloroindolenine from a 3-substituted indole allows for subsequent C-2 allylation reactions. nih.gov

Nucleophilic Displacement and Substitution Reactions

The C3-Cl bond in 3-chloroindoles is a key site for nucleophilic substitution reactions. Although aryl halides are generally less reactive towards nucleophiles than alkyl halides, the electronic properties of the indole ring can facilitate such transformations. The reactivity of the C-Cl bond is generally lower than that of C-Br or C-I bonds, often requiring more potent nucleophiles or specific catalytic conditions for displacement. mdpi.com

In reactions with strong nucleophiles like thiophenols, 3-chloroindoles can undergo substitution to form 3-thioether derivatives. Studies on related 3-halogenated 2-CF3-indoles have shown that chloro-derivatives can provide the desired substitution product with high selectivity, whereas bromo- and iodo-analogs may also lead to a competing reduction pathway (dehalogenation) via a halophilic attack mechanism. mdpi.com The choice of base and solvent is critical in directing the reaction towards substitution over reduction.

The N-(2-oxopropyl) side chain also contains an electrophilic carbonyl carbon. This site is susceptible to nucleophilic attack by reagents such as organometallics (Grignard, organolithium), hydrides, or ylides, which would lead to the corresponding tertiary alcohol or alkene products. However, transformations involving the indole core are typically of greater interest for scaffold diversification.

Table 1: Examples of Nucleophilic Substitution on 3-Chloroindole Analogs

| Reactant (3-Chloroindole Analog) | Nucleophile | Conditions | Product | Yield | Reference |

| 3-Chloro-2-CF3-indole | 4-Methylthiophenol | Cs2CO3, DMF | 3-(4-Methylthio)phenyl-2-CF3-indole | ~65% | mdpi.com |

| N-Tosyl-3-chloro-2-CF3-indole | 4-Methylthiophenol | Cs2CO3, DMF | 3-(4-Methylthio)phenyl-2-CF3-indole | >88% | mdpi.com |

| 3-Chloro-1H-indole-2-carbaldehyde | Various aromatic amines | Piperidine, Ethanol, Reflux | Schiff base derivatives | N/A | researchgate.net |

Note: This table presents data for analogous compounds to illustrate the potential reactivity of 3-Chloro-1-(2-oxopropyl)indole.

Utility in Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent one of the most powerful tools for the functionalization of aryl halides, and 3-chloroindoles are viable substrates for these transformations. numberanalytics.comwikipedia.org The C-Cl bond can participate in the key oxidative addition step of catalytic cycles involving metals like palladium or nickel. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position, providing access to a vast array of complex indole derivatives.

Common cross-coupling reactions applicable to 3-chloroindoles include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form 3-aryl or 3-vinylindoles. nih.govrsc.org

Heck Coupling: Reaction with alkenes to introduce a vinyl group. bohrium.com

Sonogashira Coupling: Reaction with terminal alkynes to yield 3-alkynylindoles. bohrium.com

Buchwald-Hartwig Amination: Reaction with amines to form 3-aminoindole derivatives. numberanalytics.com

The success of these couplings often depends on the choice of catalyst, ligand, base, and solvent. Modern phosphine (B1218219) ligands like SPhos and XPhos have proven effective in promoting the coupling of less reactive chloro-heterocycles. nih.gov

Table 2: Representative Cross-Coupling Reactions on Chloro-Heterocycles

| Coupling Type | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield | Reference |

| Suzuki-Miyaura | 3-Chloroindazole | 5-Indole boronic acid | Pd2(dba)3 / SPhos | K3PO4 / Dioxane, H2O | 3-(1H-Indol-5-yl)-1H-indazole | 81% | nih.gov |

| Suzuki-Miyaura | 2-Chloropyridine | p-Tolylboronic acid | Pd(OAc)2 / SPhos | K2CO3 / H2O, THF | 2-(p-Tolyl)pyridine | >95% | rsc.org |

| Sonogashira | N-Methyl-3-iodo-2-phenylindole* | Phenylacetylene | Pd(PPh3)2Cl2, CuI | Et3N, DMF | N-Methyl-2-phenyl-3-(phenylethynyl)indole | 95% | bohrium.com |

Note: Data for iodoindole is included to illustrate the reaction type, as chloroindoles would react similarly, albeit potentially requiring more forcing conditions or specialized catalysts.

Annulation and Rearrangement Reactions to Form Novel Ring Systems

The reactive sites on 3-Chloro-1-(2-oxopropyl)indole can serve as handles for constructing new fused-ring systems (annulation) or for skeletal reorganization (rearrangement).

Annulation Reactions: 3-Chloroindoles can act as precursors for building carbazole (B46965) frameworks and other polycyclic systems. A notable example is the inverse-electron-demand Diels-Alder (IEDDA) reaction. The reaction of a 3-chloroindole with an electron-poor diene, such as methyl coumalate, can proceed through a [4+2] cycloaddition. Subsequent elimination of both HCl and CO2 from the cycloadduct drives the reaction forward and results in the formation of a carbazole ring system. researchgate.netdntb.gov.ua Similarly, 3-chloroindoles can be used in cascade reactions to build more complex heterocyclic structures, such as indolo[2,3-b]quinolines, where the chlorine acts as a leaving group in an intramolecular cyclization step. nih.govrsc.org

Rearrangement Reactions: Rearrangement reactions are fundamental transformations in organic synthesis that reconfigure the atomic connectivity of a molecule. wiley-vch.de For N-substituted indoles, rearrangements involving the N-substituent are known. For instance, onium ylides generated from N-alkoxy or N-acyloxymethyl indoles can undergo catalyst-controlled nih.govacs.org- or acs.orgrsc.org-sigmatropic rearrangements. escholarship.org While not directly demonstrated for an N-(2-oxopropyl) group, it is conceivable that the methylene (B1212753) group adjacent to the nitrogen could participate in similar ylide-based rearrangements under appropriate conditions (e.g., reaction with a diazo compound in the presence of a rhodium or copper catalyst) to yield 2,3-disubstituted indoles. escholarship.org

Another potential pathway involves the ketone of the side chain. Under Baeyer-Villiger oxidation conditions (using a peroxy acid), the ketone could rearrange to form an ester, transforming the N-(2-oxopropyl) group into an N-(acetoxymethyl) group. wiley-vch.de

Stereoselective Transformations

Achieving stereocontrol in the synthesis and modification of indole derivatives is crucial for medicinal chemistry and materials science. numberanalytics.com For 3-Chloro-1-(2-oxopropyl)indole, stereoselective transformations could target either the indole core or the side chain.

Strategies for stereocontrol include:

Asymmetric Catalysis: Chiral metal catalysts or organocatalysts can induce enantioselectivity in reactions. For example, a dual-catalytic system using a chiral phosphoric acid has been employed for the asymmetric oxidative rearrangement of indoles to optically active oxindoles, proceeding through a 3-iodoindolenine intermediate. rsc.org A similar strategy could potentially be adapted for 3-chloroindoles.

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct the stereochemical outcome of a subsequent reaction. numberanalytics.com

Substrate Control: The existing stereochemistry in a molecule can influence the formation of new stereocenters.

The ketone on the N-(2-oxopropyl) side chain is a prime target for stereoselective reactions. Asymmetric reduction of the ketone using chiral catalysts (e.g., those based on Noyori's ruthenium catalysts or CBS reagents) would produce a chiral secondary alcohol. This newly formed stereocenter could then direct further reactions on the indole ring. Furthermore, the enolate of the ketone could participate in stereoselective aldol (B89426) or Michael reactions, creating new stereocenters on the side chain. Samarium diiodide-induced cyclizations involving ketone-tethered indoles have been shown to proceed with high diastereoselectivity, forming complex polycyclic structures. acs.org

Table 3: Examples of Stereoselective Reactions on Indole Scaffolds

| Reaction Type | Substrate | Catalyst/Reagent | Outcome | Stereoselectivity | Reference |

| Oxidative Rearrangement | 2-Substituted Indoles | Acyl Hypoiodite / Chiral Phosphoric Acid | Chiral 3,3-Disubstituted Oxindoles | Up to 97% ee | rsc.org |

| C-H Homoallylation | N-Picolinoyl Indoles | Co(III) Catalyst | C2-Homoallylated Indoles | High E-selectivity | rsc.org |

| Reductive Cyclization | Indole with keto-ester side chain | Samarium Diiodide (SmI2) | Benzannulated Indolizidines | High diastereoselectivity | acs.org |

| [3+2] Carbocyclization | Indole-2-carboxaldehydes | Brønsted Acid | Cyclopenta[b]indoles | High diastereoselectivity | nih.gov |

Note: This table illustrates general strategies for achieving stereoselectivity on the indole scaffold, which could be conceptually applied to the target molecule.

Advanced Characterization and Spectroscopic Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopyrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3-Chloro-1-(2-oxopropyl)indole, both ¹H and ¹³C NMR provide critical data for assigning the positions of hydrogen and carbon atoms, respectively. rsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of the various hydrogen atoms in the molecule based on their distinct electronic environments. The aromatic protons on the indole (B1671886) ring typically appear in the downfield region (around 7.0-8.0 ppm). The protons of the methylene (B1212753) group (CH₂) and the methyl group (CH₃) in the 2-oxopropyl side chain will have characteristic shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. Key signals include those from the carbonyl carbon (C=O) of the ketone group, which is typically found significantly downfield (around 200 ppm). The carbons of the indole ring, including the carbon bearing the chlorine atom (C-Cl), will have distinct chemical shifts reflecting their electronic environment. rsc.orgdoi.org

Detailed, experimentally verified NMR data for 3-Chloro-1-(2-oxopropyl)indole is not widely available in the public domain. However, based on data from closely related indole derivatives, the following table presents the expected chemical shifts. rsc.orgdoi.orgacs.org

Interactive Table: Predicted NMR Data for 3-Chloro-1-(2-oxopropyl)indole

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Indole Aromatic Protons | 7.10 - 7.80 (m) | 110 - 136 |

| Indole C2-H | ~7.30 (s) | ~125 |

| N-CH₂ | ~5.0 (s) | ~50 |

| C=O | - | ~203 |

| CH₃ | ~2.25 (s) | ~28 |

| C3-Cl | - | ~115 |

Note: These are predicted values based on analogous structures. 's' denotes a singlet, and 'm' denotes a multiplet.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determinationacs.org

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For 3-Chloro-1-(2-oxopropyl)indole (molecular formula C₁₁H₁₀ClNO), HRMS can confirm the molecular formula by matching the experimentally measured exact mass to the theoretically calculated value. rsc.org

The technique, often using electrospray ionization (ESI), can detect the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. rsc.org The calculated monoisotopic mass of C₁₁H₁₀ClNO is 207.04509 Da. HRMS analysis is expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the compound's elemental composition. doi.orgnih.gov

Interactive Table: HRMS Data for 3-Chloro-1-(2-oxopropyl)indole

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀ClNO |

| Calculated Monoisotopic Mass | 207.04509 Da |

| Expected [M+H]⁺ Ion (m/z) | 208.05292 |

| Expected [M+Na]⁺ Ion (m/z) | 230.03486 |

Vibrational Spectroscopy (Infrared and Raman)researchgate.netdocbrown.info

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 3-Chloro-1-(2-oxopropyl)indole is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

A strong, sharp absorption band around 1710-1725 cm⁻¹ for the carbonyl (C=O) stretching vibration of the ketone.

Multiple bands in the 1450-1600 cm⁻¹ region corresponding to the C=C stretching vibrations within the aromatic indole ring.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

The C-N stretching vibration of the indole ring would be observed in the 1200-1350 cm⁻¹ range.

The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations and the C=O stretch are also Raman active. This technique can be particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.

X-ray Diffraction for Solid-State Structural Elucidationacs.orgresearchgate.net

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a compound in its solid, crystalline form. mdpi.com This technique provides definitive information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. researchgate.net

For 3-Chloro-1-(2-oxopropyl)indole, X-ray diffraction analysis would:

Unambiguously confirm the connectivity of the atoms.

Provide precise measurements of the geometry of the indole ring, confirming its planarity.

Determine the conformation of the 1-(2-oxopropyl) side chain relative to the indole ring system.

Reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonds or π-π stacking, which influence the physical properties of the solid material. researchgate.net

While a specific crystal structure for 3-Chloro-1-(2-oxopropyl)indole is not publicly available, analysis of related indole derivatives shows that weak intermolecular hydrogen bonds can lead to the formation of complex three-dimensional networks. researchgate.net

Computational and Theoretical Studies of 3 Chloro 1 2 Oxopropyl Indole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. sigmaaldrich.cnresearchgate.net For a molecule like 3-Chloro-1-(2-oxopropyl)indole, these calculations would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The electronic structure is significantly influenced by the substituents on the indole (B1671886) ring. The chlorine atom at the C3 position acts as an electron-withdrawing group via induction, while the N-(2-oxopropyl) group also influences the electron density of the indole nucleus. DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can precisely quantify these effects. researchgate.netmdpi.com

Key electronic properties that would be elucidated include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is typically localized on the indole ring, indicating its nucleophilic character, while the LUMO's position can indicate sites susceptible to nucleophilic attack. researchgate.netmdpi.com The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. mdpi.comic.ac.uk For this molecule, negative potential would be expected around the oxygen atom of the oxopropyl group and the nitrogen of the indole, while the chlorine atom would create a region of complex potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions, such as hyperconjugation. researchgate.netmdpi.com It can quantify the stabilization energy arising from interactions between occupied and unoccupied orbitals, further explaining the substituent effects on the indole ring's stability and reactivity. mdpi.com

Table 1: Predicted Electronic Properties from Analogous Systems This table is illustrative and based on typical values found in computational studies of substituted indoles.

| Parameter | Predicted Characteristic for 3-Chloro-1-(2-oxopropyl)indole | Significance |

|---|---|---|

| HOMO Energy | Moderately high, localized on the indole ring system | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Lowered by the chloro and oxopropyl groups | Indicates susceptibility to nucleophilic attack at specific sites. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. researchgate.net |

| Dipole Moment | Significant | Arises from the polar C-Cl, C=O, and C-N bonds. mdpi.com |

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out potential reaction pathways and identifying the associated transition states, providing a kinetic and thermodynamic profile of a reaction. researchgate.net For 3-Chloro-1-(2-oxopropyl)indole, theoretical studies could explore its behavior in various chemical transformations.

Electrophilic Aromatic Substitution: Indoles are known to undergo electrophilic substitution, typically at the C3 position. ic.ac.uk However, since C3 is already substituted in the target molecule, electrophilic attack would be directed elsewhere. Computational studies on related systems, like 3-acetylindole, show that steric and electronic factors dictate the regioselectivity of further substitutions. wuxiapptec.com Calculations can determine the activation energies for attack at different positions (e.g., C2, C4, C5, C6, C7) of the indole ring, predicting the most likely product. wuxiapptec.comrsc.org The transition state for the formation of the sigma complex (Wheland intermediate) at each position can be located and its energy calculated, revealing the lowest energy pathway. ic.ac.ukwuxiapptec.com

N-Alkylation Reactions: The synthesis of the title compound itself involves the N-alkylation of 3-chloroindole. Computational studies can model this reaction, comparing different alkylating agents and reaction conditions. nih.gov The transition state for the SN2 reaction between the indole nitrogen and chloroacetone (B47974), for instance, could be modeled to understand the reaction's feasibility and kinetics.

Table 2: Illustrative Calculated Activation Energies for Electrophilic Bromination of a Substituted Indole Data is hypothetical, based on principles from studies on similar molecules like 3-acetyl-5-hydroxyindole. wuxiapptec.com

| Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| C2 | 19.5 | High energy, disfavored. rsc.org |

| C4 | 16.2 | Potentially favored, but sensitive to sterics. wuxiapptec.com |

| C5 | 17.8 | Possible, but electronically less favored. |

| C6 | 17.5 | A likely site for substitution. |

| C7 | 18.9 | High energy, disfavored. |

Understanding Structure-Reactivity Relationships

By systematically modifying the structure of 3-Chloro-1-(2-oxopropyl)indole in silico and calculating the resulting properties, a quantitative structure-activity relationship (QSAR) or structure-reactivity relationship can be established. researchgate.netnih.gov For instance, one could computationally assess how changing the halogen at C3 (e.g., F, Br, I) or altering the N-substituent would impact the molecule's electronic properties and reactivity.

Such studies often involve calculating a series of molecular descriptors for each analogue, including:

Electronic Descriptors: HOMO/LUMO energies, atomic charges. researchgate.net

Steric Descriptors: Molecular volume, surface area.

Lipophilic Descriptors: LogP.

These descriptors can then be correlated with an observed or calculated reactivity parameter (e.g., reaction rate, activation energy). researchgate.netnih.gov This approach is invaluable in medicinal chemistry for optimizing lead compounds but is equally powerful in understanding fundamental chemical reactivity. nih.govnih.gov For example, studies on other substituted indoles have shown that electron-withdrawing groups generally decrease the nucleophilicity of the indole ring, while bulky substituents can sterically hinder certain reaction pathways. wuxiapptec.comnih.gov

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of 3-Chloro-1-(2-oxopropyl)indole are key to its properties. The bond connecting the nitrogen to the oxopropyl group is a rotatable single bond, leading to different possible conformations. nih.gov

Molecular modeling techniques, from simple molecular mechanics to more accurate DFT calculations, can be used to explore the conformational landscape. nih.govraineslab.com A potential energy surface scan, where the dihedral angle of the N-CH₂ bond is systematically rotated, would identify the low-energy conformers. rsc.org

The analysis would likely reveal that the orientation of the propanone group relative to the indole ring is governed by a balance of steric hindrance and potential weak intramolecular interactions. rsc.org For example, a conformation where the carbonyl oxygen is oriented away from the indole ring might be sterically favored. Conformational analysis has shown that even subtle substitutions can have a pronounced effect on the preferred shape of a molecule. nih.gov Understanding these preferences is critical, as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. mdpi.comnih.gov

Role in the Synthesis of Advanced Heterocyclic Systems

Building Block for Complex Indole (B1671886) Derivatives

The reactivity of the 3-chloroindole moiety is central to its role as a building block. The C3-chloro substituent activates the indole ring for various transformations. While 3-chloroindoles are generally less prone to halophilic attack compared to their bromo- and iodo-analogs, they readily undergo nucleophilic substitution with potent nucleophiles like thiophenols mdpi.com. The N-(2-oxopropyl) substituent further influences the reactivity and allows for the introduction of additional complexity.

Research has demonstrated that the indole nucleus can be modified through various reactions. For instance, the core indole structure, without the specific N-(2-oxopropyl) group, participates in reactions like Friedel-Crafts alkylations and the synthesis of 3-substituted indoles via Michael additions openmedicinalchemistryjournal.combhu.ac.in. The presence of the N-(2-oxopropyl) group on 3-chloroindole provides a handle for creating more elaborate, non-fused indole derivatives. The ketone can be transformed into other functional groups or used as an anchor point to attach larger molecular fragments. For example, reactions targeting the ketone could include reductive amination to introduce new amine-containing side chains or aldol-type condensations to extend the carbon framework.

The general reactivity of substituted indoles is well-documented, providing a basis for the potential transformations of 3-Chloro-1-(2-oxopropyl)indole.

| Reaction Type | Reactive Site on 3-Chloro-1-(2-oxopropyl)indole | Potential Product Type | Reference for General Transformation |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | C3-Chloro | 3-Thio- or 3-Amino-indole derivatives | mdpi.com |

| Reductive Amination | C2'-Ketone | Indole with N-alkylamine side chain | |

| Michael Addition | Indole Ring (C3 if Cl is removed) | 3-Alkyl-substituted indoles | bhu.ac.in |

| Aldol (B89426) Condensation | C2'-Ketone | Indole with extended α,β-unsaturated ketone side chain | rsc.org |

Intermediacy in the Construction of Fused Polycyclic Indoles

A significant application of N-substituted 3-chloroindoles is in the synthesis of fused polycyclic systems, where the substituents on the indole nitrogen actively participate in intramolecular cyclization reactions. The 1-(2-oxopropyl) side chain is particularly effective for this purpose, as the ketone and its adjacent methylene (B1212753) group can react with the indole ring or other reagents to form new rings.

One prominent example is the synthesis of pyrimido[1,2-a]indoles . Although specific studies using 3-Chloro-1-(2-oxopropyl)indole were not found, related N-alkylated 2-chloroindoles are known to undergo alkylation followed by demethylation to furnish pyrimido[1,2-a]indoles wiley.com. The general strategy often involves an intramolecular reaction where the nitrogen of the indole ring attacks an electrophilic center created from the side chain, leading to the formation of a six-membered ring fused to the indole core rsc.org.

Another important transformation is the construction of carbazoles . Research by Kraus demonstrated that N-alkyl-3-chloroindoles can react with methyl coumalate in a domino sequence involving a polar Diels-Alder reaction, followed by the elimination of HCl and CO2 to yield carbazoles rsc.orgresearchgate.net. The N-substituent plays a crucial role in the reactivity and stability of the indole dienophile in this inverse electron-demand Diels-Alder reaction.

Furthermore, the general principle of intramolecular cyclization of substituted indoles is a powerful tool for building fused systems mdpi.comrsc.org. The 1-(2-oxopropyl) group in 3-chloroindole is an ideal precursor for creating intermediates that can undergo annulation. For instance, an intramolecular aldol-type condensation between the ketone's enolate and an electrophilic center on the benzene (B151609) portion of the indole, or a reaction involving the C2-position of the indole, could lead to novel fused polycycles rsc.orgsid.ir. Palladium-catalyzed cascade reactions have also been employed to synthesize N-fused polycyclic indoles from related starting materials like 3-diazo oxindoles, highlighting the utility of such catalytic cycles in constructing complex scaffolds rsc.orgresearchgate.net.

Contribution to the Synthesis of Nitrogen-Containing Heterocycles

The versatility of 3-Chloro-1-(2-oxopropyl)indole extends to the synthesis of a broader range of nitrogen-containing heterocycles, where the indole serves as a scaffold for building additional heterocyclic rings. The ketone functionality of the 2-oxopropyl side chain is a key reactive handle for these transformations.

A well-established synthetic route involves the reaction of a ketone with a binucleophilic reagent to form a new heterocyclic ring. For example, reacting the ketone moiety of 3-Chloro-1-(2-oxopropyl)indole with reagents such as guanidine (B92328) or substituted amidines could lead to the formation of a pyrimidine (B1678525) ring. This strategy has been successfully applied to related 3-acetyl-2-chloroindoles, which react with guanidine hydrochloride to produce tricyclic-fused pyrimido[4,5-b]indol-2-amines researchgate.net. This annulation reaction builds a pyrimidine ring onto the 'b' face of the indole nucleus researchgate.net.

Similarly, reaction of the ketone with hydrazine (B178648) derivatives could yield pyridazine (B1198779) or pyrazole-containing systems fused or attached to the indole structure. The synthesis of complex heterocycles, such as those containing pyrazoline or isoxazoline (B3343090) rings attached to a quinoline-indole scaffold, demonstrates the principle of incorporating multiple heterocyclic motifs into a single molecule researchgate.net. The 2-oxopropyl group is a common synthon used in such constructions researchgate.netresearchgate.net.

These synthetic strategies showcase how the 1-(2-oxopropyl) group can be leveraged to construct diverse nitrogen-containing heterocyclic systems, expanding the molecular complexity beyond simple indole derivatives.

| Target Heterocycle | Key Reagent | Reaction Type | Reference for General Methodology |

|---|---|---|---|

| Pyrimido[4,5-b]indoles | Guanidine | Annulation/Cyclocondensation | researchgate.net |

| Thiazolo[5,4-e]pyrimido[1,2-a]pyrimidines | 2-Aminopyrimidine | Michael Addition/Cyclization | researchgate.net |

| Pyrazoline-substituted Indoles | Hydrazine | Condensation/Cyclization | researchgate.net |

Precursor for Analogs of Natural Products (e.g., Indole Alkaloids)

The indole nucleus is the core structural motif of over 4,100 known indole alkaloids, a class of natural products with significant physiological and medicinal properties wikipedia.org. The amino acid tryptophan is the universal biochemical precursor for these compounds wikipedia.orgnih.gov. Synthetic chemists aim to replicate and modify these complex structures to develop new therapeutic agents.

While direct synthesis of a specific natural product from 3-Chloro-1-(2-oxopropyl)indole is not explicitly detailed in the provided search results, its structural features make it a valuable precursor for creating analogs of indole alkaloids. Many indole alkaloids feature complex polycyclic systems, often fused to the indole core researchgate.netresearchgate.net. The synthetic methodologies described in the previous sections, such as the construction of fused polycyclic indoles (e.g., carbazoles, pyrimido[1,2-a]indoles), are directly applicable to building the foundational skeletons of these natural product analogs rsc.orgresearchgate.net.

For example, the indolo[2,3-b]quinoline skeleton is a core component of several bioactive alkaloids rsc.org. Syntheses targeting this framework often start from functionalized indoles rsc.org. The reactivity of 3-Chloro-1-(2-oxopropyl)indole could be harnessed in multi-step sequences to assemble such complex ring systems. The N-(2-oxopropyl) group could be modified or participate in cyclizations to form rings analogous to those found in monoterpene indole alkaloids wikipedia.org.

The general strategy involves using the substituted indole as a scaffold and employing intramolecular reactions or multi-component cascades to build the intricate polycyclic architecture characteristic of many alkaloids. The chloro-substituent and the ketone functionality provide the necessary handles to initiate these complex synthetic sequences.

Sustainable Chemistry Approaches for 3 Chloro 1 2 Oxopropyl Indole

Principles of Green Chemistry in Indole (B1671886) Synthesis

The foundation of green chemistry is articulated in twelve principles developed by Paul Anastas and John Warner, which provide a framework for creating safer and more efficient chemical products and processes. bridgew.edu In the context of synthesizing indoles, these principles are actively applied to address the shortcomings of traditional methods, which often rely on harsh conditions and hazardous reagents. rsc.org

Key principles that have driven innovation in indole synthesis include:

Prevention: Designing syntheses to prevent waste is preferable to treating or cleaning up waste after it has been created. bridgew.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.orgacs.org

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. bridgew.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. tandfonline.com

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized, with reactions conducted at ambient temperature and pressure whenever possible. bridgew.edutandfonline.com

Use of Renewable Feedstocks: Starting materials should be renewable rather than depleting whenever technically and economically practicable. bridgew.edursc.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective, can be used in small amounts, and can often be recycled. tandfonline.com

The application of these principles has led to the development of innovative multicomponent reactions (MCRs), the use of alternative energy sources like microwaves, and the design of environmentally benign reaction media for indole synthesis. rsc.org

Utilization of Environmentally Benign Solvents (e.g., Water, Ionic Liquids)

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional indole syntheses often employ volatile and toxic organic solvents. Green chemistry promotes the use of environmentally benign alternatives such as water, ionic liquids (ILs), and bio-based solvents. rsc.org

Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. While organic compounds are often poorly soluble in water, specialized techniques and catalysts have enabled its use in indole synthesis. For example, microwave-assisted cycloisomerization of 2-alkynylaniline derivatives to produce substituted indoles has been successfully performed in water without the need for any added metal catalyst, acid, or base. researchgate.net

Ionic liquids (ILs) are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. tandfonline.com They can function as both the solvent and the catalyst. Protonic ILs, in particular, have been developed as recyclable and eco-friendly acidic catalysts for reactions like the Fischer indole synthesis. tandfonline.com

Other green solvents like propylene carbonate and mixtures of ethanol and water have also been shown to be effective for the synthesis of various indole derivatives, offering advantages such as mild reaction conditions and simple work-up procedures. researchgate.netias.ac.in

Table 1: Comparison of Solvents in Indole Synthesis

| Reaction Type | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cycloisomerization of 2-alkynylanilines | None | Water | Microwave, 150°C, 30 min | 65-95% | researchgate.net |

| Fischer Indole Synthesis | [TMGHPS][TFA] (Ionic Liquid) | [TMGHPS][TFA] (Ionic Liquid) | 100°C, 1-2.5 h | 78-95% | tandfonline.com |

| Friedel-Crafts with Aldehydes | I₂ | Propylene Carbonate | Room Temp, 10-30 min | 88-96% | researchgate.net |

| Multicomponent Synthesis | (Bu₃Sn)₂MoO₄ | Water:Ethanol (1:1) | 45-50°C | Good to Excellent | ias.ac.in |

Development of Reusable and Heterogeneous Catalytic Systems

Catalysis is a fundamental pillar of green chemistry, and the development of reusable catalysts is crucial for sustainable industrial processes. Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages. They can be easily separated from the reaction mixture by simple filtration and can often be reused for multiple reaction cycles, reducing waste and cost. ias.ac.inresearchgate.net

A variety of heterogeneous catalysts have been developed for indole synthesis:

Sulfated zirconia , a solid superacid, has been used for the Friedel–Crafts acylation of 3-methylindole, showing excellent activity and selectivity. unlp.edu.ar

Silica-supported catalysts , such as silica (B1680970) sulfuric acid or tungstophosphoric acid on silica, have proven effective for synthesizing bis(indolyl)alkanes under solvent-free conditions. researchgate.net

Polymer-supported catalysts , like the organotin-oxometalate polymer (Bu₃Sn)₂MoO₄, have been used as a recyclable catalyst for the one-pot synthesis of 3-arylmethyl indoles. ias.ac.in

Metal nanoparticles supported on materials like polymers or carbon can act as efficient and reusable catalysts. Gold nanoparticles on PVP fibers and palladium nanoparticles on nitrogen-rich supports have been used for indole cyclization and arylation reactions, respectively. acs.orgmdpi.com

Table 3: Examples of Reusable Heterogeneous Catalysts in Indole Synthesis

| Catalyst | Reaction Type | Solvent | Reusability | Key Advantage | Reference |

|---|---|---|---|---|---|

| Sulfated Zirconia | Friedel-Crafts Acylation | Toluene | Reusable (4 cycles) | Good conversion and selectivity | unlp.edu.ar |

| (Bu₃Sn)₂MoO₄ | Multicomponent Synthesis | Water:Ethanol | Reusable (4 cycles) | Mild conditions, easy workup | ias.ac.in |

| Pd Nanoparticles on N-doped support | C2 Arylation | Water | Reusable (at least 8 times) | High selectivity, no additives needed | acs.org |

| Au Nanoparticles on PVP fibers | Intramolecular Cyclization | 1,4-Dioxane | Reusable (at least twice) | Cost-effective polymer support | mdpi.com |

Atom-Economical and Waste-Reducing Syntheses

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by how many atoms from the starting materials are incorporated into the desired product. acs.org Syntheses with high atom economy are inherently waste-reducing.